N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride
Description
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring substituted with fluorine atoms and an acetamide group, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C6H8ClF5N2O |
|---|---|
Molecular Weight |
254.58 g/mol |
IUPAC Name |
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide;hydrochloride |
InChI |
InChI=1S/C6H7F5N2O.ClH/c7-5(8)2-12-1-3(5)13-4(14)6(9,10)11;/h3,12H,1-2H2,(H,13,14);1H/t3-;/m1./s1 |
InChI Key |
GEDVLFNZUXXQLK-AENDTGMFSA-N |
Isomeric SMILES |
C1[C@H](C(CN1)(F)F)NC(=O)C(F)(F)F.Cl |
Canonical SMILES |
C1C(C(CN1)(F)F)NC(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Acetamide Formation: The acetamide group is introduced through an acylation reaction using trifluoroacetic anhydride or a similar reagent.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Protein-Protein Interactions: Influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-4,4-difluoropyrrolidin-3-ol hydrochloride
- (3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride
Uniqueness
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and trifluoroacetamide groups, which confer distinct chemical and biological properties compared to similar compounds .
Biological Activity
N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse scientific literature.
Synthesis
The synthesis of this compound involves multiple steps typically starting from pyrrolidine derivatives. The introduction of fluorine atoms enhances the compound's lipophilicity and biological activity. Specific synthetic routes may vary but commonly involve reactions such as amination and acylation.
The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. It has been shown to act as an inhibitor for carboxylesterase (CaE), which is significant in drug metabolism and detoxification processes.
Inhibitory Activity
Research indicates that compounds with similar structures exhibit selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of difluorinated moieties in the structure is believed to enhance binding affinity due to increased hydrophobic interactions within the enzyme active sites.
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of N-[(3R)-4,4-difluoropyrrolidin-3-yl] compounds showed significant inhibition of CaE with IC50 values in the low micromolar range. This suggests potential applications in treating conditions where CaE plays a role, such as Alzheimer's disease and other neurodegenerative disorders .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties using the ABTS assay. Results indicated that certain derivatives exhibited comparable radical-scavenging activities to standard antioxidants like Trolox .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
